molecular formula C14H10O3 B145945 3-Benzoylbenzoic acid CAS No. 579-18-0

3-Benzoylbenzoic acid

Cat. No.: B145945
CAS No.: 579-18-0
M. Wt: 226.23 g/mol
InChI Key: AXJXRLHTQQONQR-UHFFFAOYSA-N
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Description

3-Benzoylbenzoic acid is an organic compound with the molecular formula C14H10O3. It is characterized by a benzoyl group attached to the third position of a benzoic acid molecule. This compound appears as a white to light beige powder and is insoluble in water .

Mechanism of Action

Target of Action

It has been used in light-induced reactions on benzophenone-terminated boron-doped diamond (bdd) surfaces

Mode of Action

It’s known to participate in light-induced reactions on benzophenone-terminated boron-doped diamond (BDD) surfaces . The exact interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.

Biochemical Pathways

It has been used in the preparation of benzophenone flavonol derivatives , suggesting a role in the flavonoid biosynthesis pathway.

Pharmacokinetics

It is known that the compound is insoluble in water , which could impact its bioavailability and distribution in the body. Further pharmacokinetic studies are needed to fully understand the behavior of 3-Benzoylbenzoic acid in the body.

Result of Action

It has been used in light-induced reactions on benzophenone-terminated boron-doped diamond (BDD) surfaces

Action Environment

Given that the compound is used in light-induced reactions , it can be inferred that light could be an important environmental factor influencing its action.

Biochemical Analysis

Biochemical Properties

3-Benzoylbenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been used in light-induced reactions, indicating its potential involvement in photochemical processes . The compound interacts with benzophenone-terminated surfaces, suggesting that it may form complexes with proteins or enzymes that have benzophenone-like structures . These interactions can lead to changes in the activity of the enzymes or proteins, affecting the overall biochemical pathways in which they are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with benzophenone-terminated surfaces can lead to changes in the signaling pathways that regulate cell growth and differentiation . Additionally, this compound may alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins . These changes can have downstream effects on cellular metabolism, potentially altering the balance of metabolic pathways and the production of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to enzymes and proteins, either inhibiting or activating their activity . For example, its interaction with benzophenone-terminated surfaces suggests that it may inhibit or activate enzymes involved in photochemical reactions . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes . These molecular interactions are crucial for understanding the compound’s overall mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or other environmental factors . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects are important for understanding the compound’s overall impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Additionally, high doses of this compound can lead to toxic or adverse effects, including cell death and tissue damage . These dosage effects are crucial for understanding the compound’s safety and efficacy in biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways . For example, its interaction with benzophenone-terminated surfaces suggests that it may affect the activity of enzymes involved in photochemical reactions . Additionally, this compound can alter metabolite levels by influencing the production and degradation of specific metabolites . These effects on metabolic pathways are important for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, this compound can bind to proteins that facilitate its distribution within cells and tissues . These interactions are crucial for understanding the compound’s localization and accumulation in biological systems.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can be localized to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on cellular function . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the compound’s localization and activity . These factors are important for understanding the overall impact of this compound on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzoylbenzoic acid can be synthesized through the Friedel-Crafts acylation of benzoic acid with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified through crystallization from ethanol and sublimation at reduced pressure .

Chemical Reactions Analysis

Types of Reactions: 3-Benzoylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Benzoylbenzoic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Benzoylbenzoic acid is unique due to its specific position of the benzoyl group, which influences its reactivity and interactions compared to its isomers. This positional difference can lead to variations in physical properties, reactivity, and applications .

Biological Activity

3-Benzoylbenzoic acid (C15H12O3) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article explores its biological activity based on recent research findings, including data tables and case studies that highlight its applications and efficacy.

Chemical Structure and Properties

This compound consists of a benzoic acid moiety substituted at the 3-position with a benzoyl group. Its structure can be represented as follows:

C6H4(COOH)(C6H5CO)\text{C}_6\text{H}_4(\text{COOH})(\text{C}_6\text{H}_5\text{CO})

This structure is significant for its interactions with biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzoylbenzoic acid exhibit notable antimicrobial properties. A study highlighted the modification of benzyl and benzoyl benzoic acid derivatives, which showed improved antimicrobial activity against various bacterial strains, including Streptococcus pneumoniae and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those of traditional antibiotics, suggesting a promising alternative in antimicrobial therapy.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget BacteriaMIC (μg/mL)
This compoundS. pneumoniae256
C3–005 S. pneumoniae1
5e S. aureus8

The compound C3–005 demonstrated exceptional activity with an MIC of just 1 μg/mL against S. pneumoniae, indicating its potential as a potent antimicrobial agent .

Enzyme Inhibition Studies

The biological activity of this compound extends to enzyme inhibition, particularly targeting dihydrofolate reductase (DHFR) from Mycobacterium tuberculosis. Research has shown that certain derivatives exhibit strong inhibitory effects, making them candidates for tuberculosis treatment.

Table 2: Inhibition Potency of this compound Derivatives on MtDHFR

CompoundIC50 (μM)Mechanism of Action
4e 7Uncompetitive
MB872 500Competitive

The derivative 4e was found to be significantly more potent than the original fragment MB872, with an IC50 value of 7 μM. This uncompetitive inhibition suggests that these compounds can bind to an alternative site on the enzyme, providing a new avenue for drug development against tuberculosis .

Case Studies and Applications

  • Antimicrobial Efficacy Against C. difficile : A comparative study evaluated the effects of various transcription inhibitors, including derivatives of benzoylbenzoic acid, on toxin production in Clostridium difficile. The results indicated that these compounds could effectively suppress toxin release at subinhibitory concentrations, showcasing their therapeutic potential against infections caused by this pathogen .
  • Enzyme Labeling : Another study utilized benzoylbenzoic acid derivatives as photoaffinity labels to identify active sites in pyrimidine-requiring enzymes. This approach allows for mapping enzyme interactions and could lead to the development of targeted therapies .

Properties

IUPAC Name

3-benzoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)14(16)17/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJXRLHTQQONQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206616
Record name Benzoic acid, 3-benzoyl-
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Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579-18-0
Record name 3-Benzoylbenzoic acid
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Record name 579-18-0
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Record name Benzoic acid, 3-benzoyl-
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Record name 3-benzoylbenzoic acid
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Record name 3-BENZOYLBENZOIC ACID
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Synthesis routes and methods

Procedure details

3-Methylbenzophenone was treated sequentially with the procedures (a), (b), (c), and (d) in Example 18 to obtain, in the corresponding order, 3-benzoylbenzoic acid (yield: 72%), ethyl 3-benzoylbenzoate (yield: 86.3%), and 1-benzyl-3-(3′-ethoxycarbonylphenyl)indazole in a yield of 25.5%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 3-Benzoylbenzoic acid oxime, and how do these features influence its intermolecular interactions in the solid state?

A1: this compound oxime exhibits a molecular structure characterized by two phenyl rings, a carboxyl group, and an oxime group. [] The crystal structure reveals that the molecule adopts a conformation where the two phenyl rings are twisted relative to the oxime group, with dihedral angles of 75.1° and 31.4°. [] This conformation, along with the presence of carboxyl and oxime groups, facilitates the formation of infinite chains in the crystal lattice through strong hydrogen bonds between the carboxyl group of one molecule and the oxime group of an adjacent molecule. []

Q2: How does the structure of this compound allow for its application in the development of materials with unique optical properties, specifically UV photochromic inks?

A2: While the provided research focuses on the crystal structure of this compound oxime, this compound itself can be used as a ligand to form complexes with rare earth elements like Europium. [] These Europium complexes exhibit fluorescence properties, making them suitable for applications like UV photochromic inks. [] The structure of this compound, with its two phenyl rings and a carboxyl group, enables chelation with the Europium ion, contributing to the formation of stable complexes that exhibit desirable fluorescence characteristics. []

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